2-chloro-1-phenyl-1H-indole-3-carbaldehyde
Overview
Description
2-chloro-1-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of indole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde consists of an indole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position . The exact 3D conformer is not specified in the retrieved sources .Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-1-phenyl-1H-indole-3-carbaldehyde are not detailed in the retrieved sources, indole-3-carbaldehyde derivatives are known to undergo various reactions . These include C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
2-chloro-1-phenyl-1H-indole-3-carbaldehyde has a molecular weight of 255.70 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 22 Ų .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
2-chloro-1-phenyl-1H-indole-3-carbaldehyde plays a role in the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process is facilitated by gold(I)-catalyzed cycloisomerization, illustrating the compound's utility in creating complex organic structures with potential pharmaceutical applications (Kothandaraman et al., 2011).
Antioxidant Properties
The compound has been utilized in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These derivatives have demonstrated significant antioxidant activity, indicating potential for therapeutic use in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Anticonvulsant Activity
Research has also explored its use in synthesizing new indole derivatives with anticonvulsant and antimicrobial properties. The studies highlight the versatility of 2-chloro-1-phenyl-1H-indole-3-carbaldehyde in medicinal chemistry, particularly in developing novel treatments for neurological disorders (Gautam, Gupta, & Yogi, 2021).
Chemical Synthesis and Molecular Docking Studies
This compound has been involved in the synthesis of 2-phenyl indole and its derivatives for instrumental analysis and molecular docking studies. These studies are crucial in drug discovery, highlighting the compound's role in identifying new therapeutic targets (Singh & Malik, 2016).
Green and Sustainable Nanocatalysis
Indole-3-carbaldehyde, which includes 2-chloro-1-phenyl-1H-indole-3-carbaldehyde, is a key synthon in organic chemistry. Its use in nanocatalyzed Knoevenagel condensation demonstrates the compound's role in green and sustainable chemical processes, contributing to environmentally friendly chemical synthesis (Madan, 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-phenylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEMMFHEICHTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310950 | |
Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |
CAS RN |
38367-40-7 | |
Record name | 38367-40-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1-phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.